

"CAS number and molecular structure of methyl pentanimidate"

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Compound of Interest

Compound Name: Methyl pentanimidate

Cat. No.: B3061150

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An In-depth Technical Guide to Methyl Pentanimidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl pentanimidate**, a key intermediate in organic synthesis. It covers its chemical identity, synthesis, and significant applications, particularly in the development of pharmaceutical compounds. While **methyl pentanimidate** is a crucial reagent, it is often generated and consumed in situ, leading to a scarcity of publicly available, experimentally determined physicochemical and spectral data.

Core Compound Information

Methyl pentanimidate, also known as methyl pentanimidoate, is an imino ether. Its fundamental details are summarized below.

Identifier	Value	Source
CAS Number	57246-71-6	[1][2]
Molecular Formula	C ₆ H ₁₃ NO	[3]
Molecular Weight	115.17 g/mol	[3]
IUPAC Name	methyl pentanimidate	[3]
SMILES	CCCCC(=N)OC	[3]
InChI Key	DIFSGQKADHEBAI- UHFFFAOYSA-N	[3]

Physicochemical Data

Experimentally determined physicochemical data for **methyl pentanimidate** is not widely reported in the literature. The values below are predicted and should be used as estimations.

Property	Predicted Value
Boiling Point	114.4 ± 23.0 °C
Density	0.88 ± 0.1 g/cm ³
pKa	8.08 ± 0.70

Note: Data sourced from predictive models; experimental values are not readily available.

Synthesis of Methyl Pentanimidate (Pinner Reaction)

Methyl pentanimidate is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (valeronitrile) with an alcohol (methanol).[1]

Experimental Protocol:

- Reaction Setup: Charge 100 g (1.20 mol) of valeronitrile and 58 mL of methanol into a suitable reaction vessel equipped with a stirrer and a gas inlet.

- Acidification: Cool the mixture to between -10 °C and -5 °C. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 15-18 hours while maintaining the low temperature.
- Reaction Completion: Add an additional 55 mL of methanol and continue stirring for another 60 minutes.
- Neutralization: Transfer the reaction mass to a methanolic ammonia solution (12-15 wt%). Stir the mixture for 3 hours at 20-30 °C, maintaining a pH between 8 and 9 to neutralize the excess acid and precipitate ammonium chloride.
- Isolation: Filter the precipitated ammonium chloride and wash it with 25 mL of methanol.
- Purification: Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove the methanol.
- Final Product: Upon cooling, the intermediate, **methyl pentanimidate**, is obtained as a semi-solid with a reported yield of approximately 96%.^[4]

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References

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